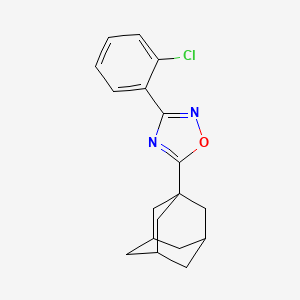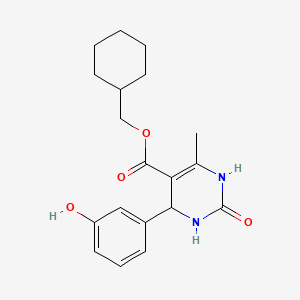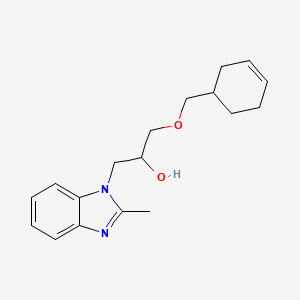
4-fluoro-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide, also known as FMQB, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. FMQB belongs to the class of quinoline derivatives and has shown promising results in various research studies. In
作用機序
The exact mechanism of action of 4-fluoro-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and inflammation. For example, 4-fluoro-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. Inhibition of MMP activity has been linked to reduced tumor growth and metastasis.
Biochemical and Physiological Effects
4-fluoro-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide has been shown to have various biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, 4-fluoro-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide has also been shown to have antioxidant activity. This is thought to be due to its ability to scavenge free radicals and reduce oxidative stress in cells. 4-fluoro-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide has also been shown to have neuroprotective effects, with studies demonstrating its ability to protect neurons from damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 4-fluoro-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide in lab experiments is its high potency and selectivity. This allows for lower doses to be used, reducing the risk of toxicity and side effects. Another advantage is its relatively simple synthesis method, which makes it easily accessible for research purposes. However, one limitation of using 4-fluoro-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 4-fluoro-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a drug for the treatment of inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of 4-fluoro-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide and to optimize its pharmacological properties for clinical use.
Conclusion
In conclusion, 4-fluoro-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide is a promising chemical compound that has shown potential as a therapeutic agent in various research studies. Its synthesis method is relatively simple, and it has been shown to exhibit anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential as a therapeutic agent for various diseases.
合成法
The synthesis of 4-fluoro-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide involves the condensation reaction between 8-methoxy-2-methyl-4-quinolinecarboxylic acid and 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified using column chromatography, yielding 4-fluoro-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide as a white solid.
科学的研究の応用
4-fluoro-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer properties, with studies showing its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-fluoro-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide has also been shown to have anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models of arthritis and colitis.
特性
IUPAC Name |
4-fluoro-N-(8-methoxy-2-methylquinolin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-11-10-15(14-4-3-5-16(23-2)17(14)20-11)21-18(22)12-6-8-13(19)9-7-12/h3-10H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUWCSSUBIOGOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(8-methoxy-2-methylquinolin-4-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine hydrochloride](/img/structure/B5187419.png)
![3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]-N-(2-chlorophenyl)propanamide](/img/structure/B5187431.png)
![3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-1-propanol](/img/structure/B5187439.png)

![2,5-dioxo-3-pyrrolidinyl N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-phenylimidothiocarbamate](/img/structure/B5187450.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]pyridine](/img/structure/B5187453.png)

![(dicyclopropylmethyl){[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B5187472.png)

![4-(2-chlorophenyl)-1-ethyl-7-methyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5187502.png)

![1-[(3,4-dichlorophenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5187514.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-phenylglycinamide](/img/structure/B5187524.png)